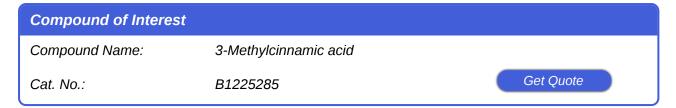


# Spectroscopic Profile of 3-Methylcinnamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylcinnamic acid** (molecular formula C<sub>10</sub>H<sub>10</sub>O<sub>2</sub>), a compound of interest in various chemical and pharmaceutical research fields. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols for data acquisition.

# **Spectroscopic Data**

The following sections present the key spectroscopic data for both the (E) and (Z) isomers of **3-Methylcinnamic acid**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

<sup>1</sup>H NMR (Proton NMR) Data



Isomer	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
(E)	CDCl₃	12.6	Singlet	-СООН
7.522-7.364	Multiplet	Aromatic-H		
6.182	Quartet	=CH-	<del>-</del>	
2.608	Doublet (J=1.0 Hz)	-СНз	_	
(Z)	CDCl₃	12.6	Singlet	-COOH
7.311-7.277	Multiplet	Aromatic-H (p- and m-)		
7.195-7.146	Multiplet	Aromatic-H (o-)	_	
5.859	Quartet	=CH-		
2.151	Doublet (J=1.2 Hz)	-СН3		
trans	DMSO-d <sub>6</sub>	12.30 (approx.)	Broad Singlet	-СООН
7.62	Doublet (J=8.4 Hz)	Aromatic-H		
7.55	Doublet (J=16.2 Hz)	=CH-COOH		
6.96	Doublet (J=8.4 Hz)	Aromatic-H	_	
6.68	Doublet (J=15.9 Hz)	Ar-CH=	_	

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon NMR) Data



Isomer	Solvent	Chemical Shift (δ) ppm	Assignment
(E)	CDCl <sub>3</sub>	18.3	β-СН₃
(Z)	CDCl <sub>3</sub>	27.5	β-СН₃
trans	DMSO-d₅	167.81	C=O
144.02			
140.20	_		
131.61	_		
129.58	_		
128.22	_		
118.18	_		
21.05	- -CH₃		

#### Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **3-Methylcinnamic acid** is available through the NIST WebBook.[1] Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm<sup>-1</sup>), the C=O stretch (~1700 cm<sup>-1</sup>), the C=C stretch (~1630 cm<sup>-1</sup>), and C-H stretches.[2]

#### **Mass Spectrometry (MS)**

The electron ionization (EI) mass spectrum of **3-Methylcinnamic acid** can also be accessed via the NIST WebBook.[1][3] The molecular ion peak [M]<sup>+</sup> is expected at m/z 162, corresponding to the molecular weight of the compound (C<sub>10</sub>H<sub>10</sub>O<sub>2</sub>).[1]

# **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below.

#### **NMR Spectroscopy Protocol**



- Sample Preparation: Approximately 10-20 mg of 3-Methylcinnamic acid is dissolved in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).[4][5] The solution is then transferred into a 5 mm NMR tube.
- ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 200 MHz or higher.[4] Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[5]
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 220 ppm) is used.[5] A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain adequate signal intensity.[5]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[4]

## **ATR-FTIR Spectroscopy Protocol**

- Sample Preparation: A small amount of solid 3-Methylcinnamic acid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded first. This allows for the subtraction of atmospheric and instrument-related absorptions from the sample spectrum.
- Sample Spectrum Acquisition: The sample is brought into firm contact with the ATR crystal. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm<sup>-1</sup>.

## **Mass Spectrometry (Electron Ionization - EI) Protocol**

• Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). For EI, the sample must be in the gas phase.

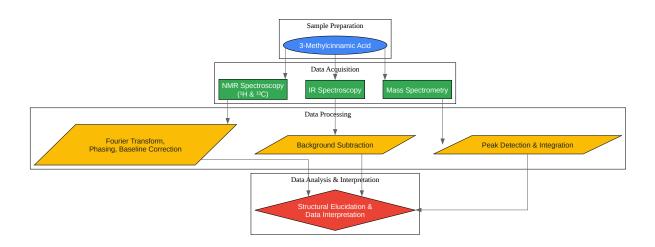


- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylcinnamic acid**.





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